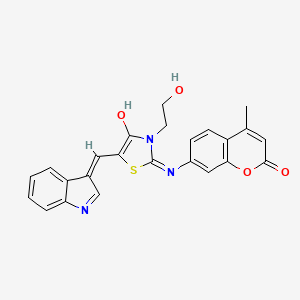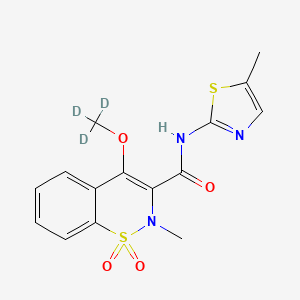
O-Methyl Meloxicam-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Methyl Meloxicam-d3 is a deuterated form of O-Methyl Meloxicam, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C15H12D3N3O4S2, and it has a molecular weight of 368.45 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Meloxicam-d3 involves the incorporation of deuterium atoms into the O-Methyl Meloxicam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is carefully monitored to maintain the desired isotopic purity and to minimize any potential impurities.
化学反応の分析
Types of Reactions
O-Methyl Meloxicam-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated analogs with modified functional groups.
科学的研究の応用
O-Methyl Meloxicam-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics Research: The compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmacokinetics Studies: It is used as an internal standard in mass spectrometry to quantify the levels of meloxicam in biological samples.
Drug Metabolism Studies: The compound is used to investigate the metabolic pathways and mechanisms of action of meloxicam and related drugs.
Isotope Labeling: this compound is used in isotope labeling studies to trace the distribution and fate of the drug in biological systems.
作用機序
O-Methyl Meloxicam-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decreased synthesis of prostaglandins, which are mediators of inflammation and pain . By reducing the levels of prostaglandins, the compound provides anti-inflammatory and analgesic effects. The molecular targets involved in this mechanism include the COX-2 enzyme and the prostaglandin synthesis pathway.
類似化合物との比較
Similar Compounds
Meloxicam: The non-deuterated form of O-Methyl Meloxicam-d3, used as an NSAID.
Piroxicam: Another NSAID with a similar mechanism of action but different chemical structure.
Celecoxib: A selective COX-2 inhibitor with similar anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability and metabolic profile of the compound, making it a valuable tool in pharmacokinetics and drug metabolism studies. Additionally, the isotopic labeling allows for precise quantification and tracing in biological systems, which is not possible with non-deuterated analogs.
特性
分子式 |
C15H15N3O4S2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-(trideuteriomethoxy)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19)/i3D3 |
InChIキー |
RTUDJLQLPHEBEE-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=NC=C(S3)C |
正規SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


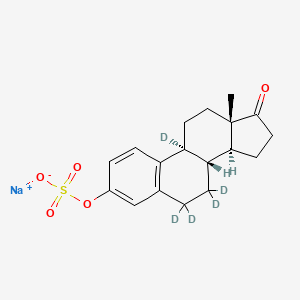
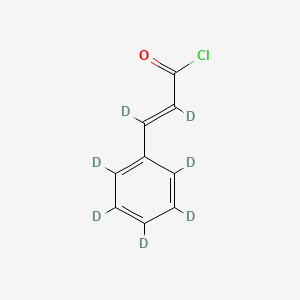
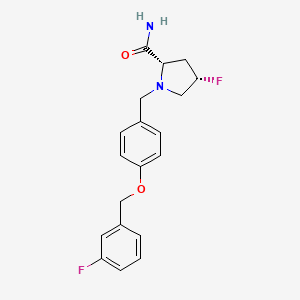
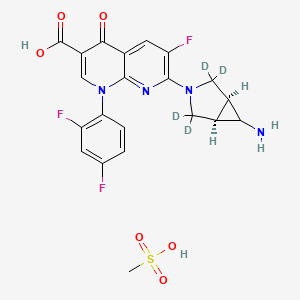
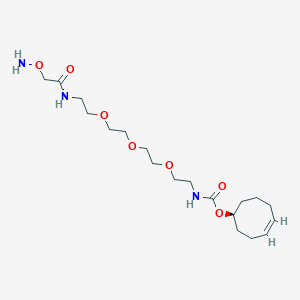
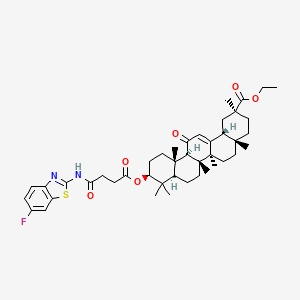
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
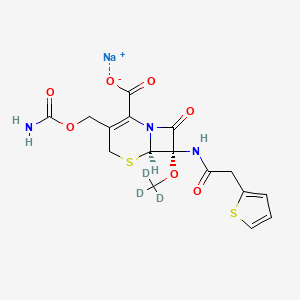
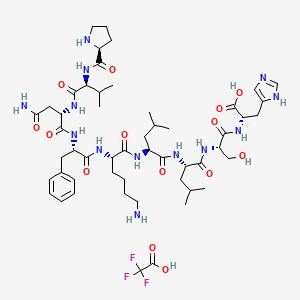
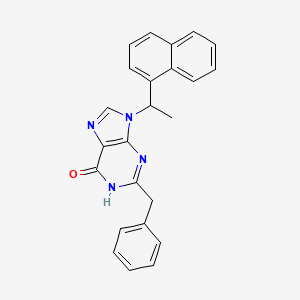

![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
